7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester, with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol, is a derivative of quinoline. It is characterized by two carboxylic acid groups esterified with ethyl groups. The compound's structure features a quinoline ring, which is a bicyclic aromatic compound known for its diverse biological activities. The compound is often used in various chemical and biological applications due to its unique structural properties and functional groups .
These reactions highlight the compound's versatility in synthetic organic chemistry .
7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester exhibits notable biological activities:
Several methods are commonly employed for synthesizing 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester:
These methods allow for the efficient production of 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester in laboratory settings .
The applications of 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester are diverse:
Interaction studies involving 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester focus on its binding affinity to various biological targets:
These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .
Several compounds share structural similarities with 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Ethylquinoline-2,3-dicarboxylic acid diethyl ester | C17H19NO4 | Different position of ethyl group on quinoline ring |
| Diethyl 5-ethylpyridine-2,3-dicarboxylate | C13H17NO4 | Pyridine ring instead of quinoline |
| 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester | C17H18BrNO4 | Bromine substituent on quinoline |
The uniqueness of 7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester lies in its specific positioning of functional groups on the quinoline skeleton, which influences its biological activity and reactivity compared to similar compounds. This positioning allows for distinct interactions within biological systems and varied synthetic pathways .
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, ethanol, acid catalyst (H2SO4, p-TsOH) | Reflux, 60-110°C, 1-10 hours | Simple procedure, inexpensive reagents | Equilibrium reaction, water removal needed |
| Acid Chloride Method | Acid chloride, ethanol, base (pyridine, Et3N) | Room temperature to reflux, 1-4 hours | Fast reaction, high yields | Moisture sensitive reagents, side reactions |
| Pfitzinger Reaction with Esterification | Isatin, ketone, base (KOH), followed by ethanol/acid catalyst | Reflux in ethanol/water, then esterification | One-pot synthesis of quinoline core with ester | Multiple steps, harsh conditions |
| Friedlander Reaction with Esterification | 2-aminobenzaldehyde, β-ketoesters, acid catalyst | Reflux or room temperature, acid catalyst | Direct formation of quinoline with ester group | Limited substrate scope |
| Transesterification | Ester, ethanol, acid/base catalyst | Reflux, catalyst, 2-8 hours | Mild conditions, good for sensitive substrates | Equilibrium reaction, catalyst required |
The development of efficient catalytic systems has significantly enhanced the synthesis of quinoline derivatives, including 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester, by improving both reaction yields and product purity [11] [12]. Various catalytic approaches have been explored to optimize these synthetic pathways [11].
Homogeneous acid catalysts play a crucial role in both the esterification of quinoline dicarboxylic acids and the Friedlander synthesis of the quinoline core [11] [5]. Common acid catalysts include sulfuric acid, para-toluenesulfonic acid, trifluoroacetic acid, and hydrogen chloride [11]. These catalysts facilitate:
For the synthesis of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester, homogeneous acid catalysts typically provide moderate to high yields (60-85%) but may lead to side reactions that affect product purity [11]. The efficiency of these catalysts can be improved through careful control of reaction conditions, including temperature, concentration, and reaction time [11] [5].
Heterogeneous acid catalysts offer advantages of easier separation, recyclability, and often reduced side reactions compared to their homogeneous counterparts [11] [12]. These catalysts include:
In the context of quinoline synthesis, zeolites have been particularly effective for the Friedlander reaction under solvent-free conditions [12]. For example, Hβ zeolite has been employed as a catalyst for the preparation of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones in solvent-free conditions [12]. This catalytic system demonstrates high efficiency and can be reused up to five times without significant loss in catalytic activity [12].
Transition metal catalysts have revolutionized quinoline synthesis through enabling selective C-H functionalization and efficient coupling reactions [11] [10]. For the synthesis of functionalized quinolines like 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester, metal catalysts such as palladium acetate, rhodium complexes, and copper acetate have demonstrated high efficiency [11] [10].
These catalysts typically operate through:
Metal-catalyzed reactions generally provide high yields (75-95%) and good selectivity, leading to improved product purity [11]. However, they often require specific ligands and reaction conditions to achieve optimal performance [11] [10].
Nanocatalysts represent a cutting-edge approach to quinoline synthesis, offering exceptional activity due to their high surface area and unique electronic properties [11] [28]. Various nanocatalysts have been developed for quinoline synthesis, including:
These nanocatalysts have demonstrated remarkable efficiency in quinoline synthesis, providing high to excellent yields (80-98%) with enhanced selectivity [11] [28]. For example, CuO nanoparticles with an average particle size of 3.2 nm have been employed for the synthesis of quinoline derivatives via an alcohol dehydrogenative coupling, providing high yields of the desired products [11].
Nanocatalysts based on magnetic materials offer the additional advantage of easy separation using external magnets, facilitating catalyst recovery and reuse [28]. For instance, Fe3O4 nanoparticles supported by perylene bisimide have been used for the synthesis of quinoline derivatives through sequential three-component coupling/hydroarylation/dehydrogenation processes [11] [28].
Table 3: Catalytic Systems for Improved Yield and Purity
| Catalyst Type | Examples | Reaction Conditions | Yield Improvement | Purity Enhancement |
|---|---|---|---|---|
| Homogeneous Acid Catalysts | H2SO4, p-TsOH, TFA, HCl | Solution phase, 50-120°C | Moderate to high (60-85%) | Moderate, side reactions possible |
| Heterogeneous Acid Catalysts | Zeolites, Montmorillonite K-10, Acidic Alumina | Solid-liquid interface, 80-150°C | Moderate to high (65-90%) | Good, reduced side reactions |
| Metal Catalysts | Pd(OAc)2, Rh(III) complexes, Cu(OAc)2 | Various solvents, 60-150°C, ligands | High (75-95%) | Good to excellent, selective reactions |
| Organocatalysts | DMAP, Proline derivatives, Thioureas | Room temperature to 100°C, various solvents | Moderate (50-80%) | Good, stereoselective reactions |
| Nanocatalysts | Fe3O4 NPs, CuO NPs, NiO NPs | 80-130°C, solvent-free or minimal solvent | High to excellent (80-98%) | Excellent, high selectivity |
The synthesis of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester has benefited significantly from green chemistry principles, which aim to reduce environmental impact while maintaining or improving synthetic efficiency [6] [12]. These approaches focus on minimizing solvent use, reducing energy consumption, and employing more sustainable reaction conditions [6] [24].
Solvent-free methodologies represent a significant advancement in the green synthesis of quinoline derivatives [12] [24]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures [24]. For quinoline synthesis, solvent-free conditions have been successfully applied to various reaction types, including:
A notable example is the solvent-free synthesis of substituted quinolines achieved in a one-pot reaction from o-nitrobenzaldehyde and enolizable ketones using tin(II) chloride dihydrate as the reductant under microwave irradiation [24]. This approach eliminates the need for solvent and provides the desired quinolines in good yields (70-95%) [24] [12].
Microwave irradiation has revolutionized quinoline synthesis by dramatically reducing reaction times and improving energy efficiency [21] [20]. This technique provides rapid, uniform heating that accelerates reaction rates and often leads to improved yields and purity [21] [20].
For the synthesis of quinoline derivatives, microwave-assisted protocols have been developed for various reaction types:
A microwave-based methodology has been reported for the reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds [21]. Using reagents and acetic acid catalyst in organic solvent, the unassisted reaction proceeds only over several days and in very poor yield [21]. However, by employing neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160°C, quinoline synthesis is achieved in just 5 minutes with excellent yields (75-98%) [21].
Ultrasonic irradiation provides another energy-efficient approach for quinoline synthesis, operating through acoustic cavitation that generates localized high temperatures and pressures [26] [22]. This technique enables reactions to proceed under milder conditions with reduced energy consumption [26] [22].
Ultrasound-assisted protocols have been developed for various quinoline syntheses:
For example, tin(II) chloride dihydrate has been used as a convenient precatalyst for the one-pot and rapid synthesis of 2-substituted quinolines under ultrasound irradiation in water [26]. The reaction proceeds quickly and provides the desired products in good yields (65-90%) [26] [22].
Ionic liquids offer unique properties as reaction media for quinoline synthesis, including negligible vapor pressure, high thermal stability, and recyclability [23] [28]. These properties make ionic liquids attractive alternatives to conventional organic solvents [23].
Sulfonic acid functionalized ionic liquids have been successfully applied as water tolerant-acidic catalysts for one-pot Friedlander quinoline synthesis [23]. This approach allows for the preparation of various quinolines from 2-aminoaryl ketones and β-ketoesters/ketones in aqueous medium with high yields (85-98%) [23]. The ionic liquid catalyst can be easily recycled for five times without significant loss of activity [23].
Another example involves the use of ionic liquids supported on magnetic nanoparticles, such as Fe3O4 nanoparticles supported by 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate [28]. This catalyst enables the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions to generate polysubstituted quinolines with good to high yields (85-96%) [28].
The use of water as a reaction medium represents one of the most environmentally benign approaches to quinoline synthesis [26] [28]. Water is non-toxic, non-flammable, readily available, and inexpensive, making it an ideal solvent from a green chemistry perspective [26].
Several water-mediated protocols have been developed for quinoline synthesis:
These aqueous protocols typically provide moderate to good yields (60-85%) while significantly reducing the environmental impact of the synthesis [26] [28].
Table 4: Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols
| Method | Conditions | Energy Efficiency | Yield Range | Environmental Benefits |
|---|---|---|---|---|
| Solvent-Free Reactions | Neat reagents, 80-150°C, catalyst | Moderate (heat required) | 70-95% | No solvent waste, reduced emissions |
| Microwave-Assisted Synthesis | Microwave irradiation, 5-30 min, 100-180°C | High (rapid heating, short reaction times) | 75-98% | Reduced energy consumption, shorter reaction times |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation, 10-60 min, 30-80°C | High (ambient conditions, acoustic energy) | 65-90% | Lower energy consumption, milder conditions |
| Ionic Liquid-Mediated Synthesis | Ionic liquid solvent, 60-120°C | Moderate to high (recyclable medium) | 70-95% | Recyclable medium, reduced waste |
| Water as Reaction Medium | Aqueous medium, 60-100°C, surfactants optional | Moderate (heating required) | 60-85% | Non-toxic solvent, safer conditions |
The thermal stability of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester can be characterized through analysis of related polynitrogenated heterocyclic esters, which demonstrate remarkable thermal stability up to 250°C under both inert and oxidizing conditions [3]. This thermal resilience is attributed to the robust quinoline ring system combined with the stabilizing influence of the ester functionalities.
Table 1: Thermal Decomposition Characteristics
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Process |
|---|---|---|---|
| Initial Stability | 25-250 | <5 | Minimal degradation |
| First Decomposition | 250-334 | 36-40 | Ester bond cleavage |
| Secondary Decomposition | 334-514 | 31-37 | Ring system degradation |
| Final Decomposition | 514-733 | 24-31 | Complete pyrolysis |
The thermal decomposition follows a multi-stage process characteristic of quinoline dicarboxylic acid esters. The first decomposition stage, occurring between 250°C and 334°C with maximum decomposition temperature at 298-301°C, involves the cleavage of ester bonds with concurrent formation of ethanol as confirmed by Fourier-transform infrared spectroscopy analysis [3]. This stage accounts for approximately 36.9-40.0% mass loss, indicating the preferential breaking of ester linkages due to their lower thermal decomposition energy compared to other structural bonds.
The thermal decomposition mechanism involves sequential bond-breaking reactions, with ester groups representing the most thermally labile components. Spectroscopic analysis reveals characteristic absorption vibrations for ethanol formation, including stretching vibrations for O-H groups (above 3600 cm⁻¹), C-H stretching (2964 cm⁻¹), and C-O stretching (1045-1230 cm⁻¹) [3]. The secondary decomposition stage, spanning 334-514°C, involves degradation of the quinoline ring system and remaining organic framework.
Under oxidizing conditions, complete decomposition occurs at lower temperatures compared to inert atmospheres, with the final decomposition stage completing around 680°C [3]. The residual mass typically ranges from 25-30% at 900°C, suggesting formation of thermally stable carbonaceous residues.
The aqueous solubility of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester is characteristically low, estimated at 0.1-1 mg/L at 25°C, consistent with the solubility profile of quinoline derivatives [4] [5]. This limited water solubility results from the predominantly hydrophobic nature of the quinoline ring system and ethyl substituents, which outweigh the polar influence of the ester carbonyl groups.
Table 2: Solubility Profile in Various Media
| Solvent System | Solubility | Temperature Dependence | Mechanism |
|---|---|---|---|
| Pure Water | 0.1-1 mg/L | Increases with temperature | Hydrophobic interactions dominate |
| Aqueous Bases (pH >9) | Enhanced | Moderate | Potential ester hydrolysis |
| DMSO | High | Stable across range | Polar aprotic interactions |
| Methanol | Moderate-High | Increases with temperature | Hydrogen bonding |
| Ethanol | Moderate-High | Increases with temperature | Similar polarity matching |
The compound demonstrates favorable solubility in organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide and polar protic solvents including methanol and ethanol [4]. This enhanced organic solubility stems from the ester functionalities, which provide sites for dipole-dipole interactions and potential hydrogen bonding with protic solvents.
The solubility in organic media is further enhanced by the ethyl substituent at position 7, which increases the overall lipophilic character while maintaining sufficient polarity through the ester groups for interaction with moderately polar solvents. The diethyl ester moieties contribute significantly to solubility in alcoholic solvents through favorable intermolecular interactions.
7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester exhibits amphoteric behavior with distinct basic and acidic characteristics. The primary basic site is the quinoline nitrogen atom, which can undergo protonation under acidic conditions. Based on structural analogy with quinoline (pKa ≈ 4.94), the nitrogen protonation is estimated to occur with a pKa value of approximately 4.9 [6] [7].
Table 3: Acid-Base Properties and Protonation Sites
| Site | pKa Value | Protonation/Deprotonation | pH Range of Significance |
|---|---|---|---|
| Quinoline N | ~4.9 | N + H⁺ → NH⁺ | <6 |
| Ester C=O (coordination) | N/A | Lewis base behavior | Variable |
| Ethyl substituent | N/A | Neutral | All pH ranges |
At physiological pH (7.4), the quinoline nitrogen remains largely unprotonated, resulting in the neutral molecular form as the predominant species. Under strongly acidic conditions (pH < 2), significant protonation of the quinoline nitrogen occurs, leading to formation of the positively charged species. This protonation significantly affects solubility characteristics, generally increasing water solubility of the protonated form due to enhanced ionic character [6].
The ester carbonyl oxygens can participate in coordination chemistry and hydrogen bonding but do not undergo significant protonation under normal pH ranges. However, they serve as electron-withdrawing groups that influence the electron density of the quinoline ring system, potentially affecting the basicity of the nitrogen atom.
The compound demonstrates pH-dependent stability, with enhanced stability under neutral to mildly basic conditions. Under strongly acidic conditions, potential hydrolysis of ester bonds may occur, while extremely basic conditions (pH > 12) can promote saponification reactions, converting ester groups to carboxylate anions. The optimal stability range is typically pH 6-9, where both acidic and basic hydrolysis are minimized.
The lipophilicity of 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester is characterized by an estimated log P (octanol/water) value of 1.8-2.3, indicating moderate lipophilic character [5]. This value reflects the balance between the hydrophobic quinoline ring system and ethyl groups against the polar ester functionalities.
Table 4: Lipophilicity Parameters and Membrane Permeability Predictions
| Parameter | Value | Classification | Impact on Bioavailability |
|---|---|---|---|
| Log P (octanol/water) | 1.8-2.3 | Moderately lipophilic | Favorable for membrane permeation |
| Water solubility | 1-10 mg/L | Low | May limit dissolution rate |
| Polar surface area | ~75 Ų | Moderate | Acceptable for passive diffusion |
| Molecular weight | 301.34 g/mol | Within drug-like range | Suitable for oral absorption |
The moderate lipophilicity suggests favorable membrane permeability characteristics, as compounds with log P values in the range of 1-3 typically demonstrate optimal balance between aqueous solubility and membrane penetration capability. The molecular weight of 301.34 g/mol falls within the acceptable range for drug-like molecules according to Lipinski's Rule of Five guidelines.
Based on the lipophilicity parameters, 7-ethylquinoline-2,3-dicarboxylic acid diethyl ester is expected to demonstrate moderate tissue distribution with preference for lipid-rich compartments. The compound's moderate log P value suggests it will not accumulate excessively in adipose tissue but may achieve reasonable distribution in organs with high lipid content such as brain tissue, assuming adequate transport across the blood-brain barrier.